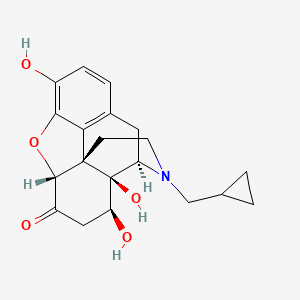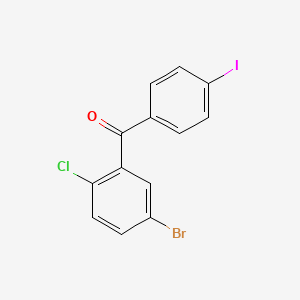
Ganirelix Acetate Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed with specific modifications to enhance its stability and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.
Deprotection Steps: Removing protecting groups such as Fmoc or Boc under specific conditions (e.g., piperidine for Fmoc).
Cleavage from Resin: Using TFA (trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers for large-scale SPPS. Purification is achieved through techniques like HPLC (high-performance liquid chromatography), and the final product is characterized using mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions may occur at the side chains of amino acids, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield modified peptides with altered disulfide bridges.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the peptide’s sequence and modifications.
Comparación Con Compuestos Similares
Similar Compounds
Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH: Similar peptides with slight variations in amino acid sequence or modifications.
Other Synthetic Peptides: Peptides designed for similar applications but with different sequences or protecting groups.
Uniqueness
The uniqueness of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” lies in its specific sequence and modifications, which confer unique properties such as increased stability, specificity, and functionality compared to other peptides.
Propiedades
Fórmula molecular |
C52H61ClN6O9 |
|---|---|
Peso molecular |
949.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C52H61ClN6O9/c1-32(60)55-41(28-35-14-19-37-12-8-9-13-38(37)25-35)46(61)56-42(26-33-15-20-39(53)21-16-33)47(62)57-43(29-36-11-10-24-54-30-36)48(63)59-45(31-67-51(2,3)4)49(64)58-44(50(65)66)27-34-17-22-40(23-18-34)68-52(5,6)7/h8-25,30,41-45H,26-29,31H2,1-7H3,(H,55,60)(H,56,61)(H,57,62)(H,58,64)(H,59,63)(H,65,66)/t41-,42-,43-,44+,45+/m1/s1 |
Clave InChI |
LUTDNNDFWVRWKW-BYYXTYQOSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](COC(C)(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(COC(C)(C)C)C(=O)NC(CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


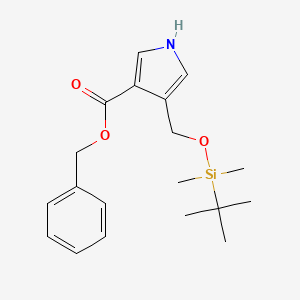
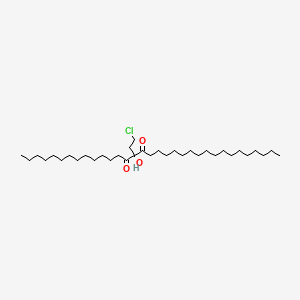
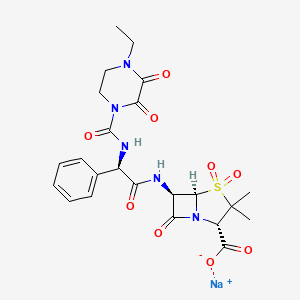
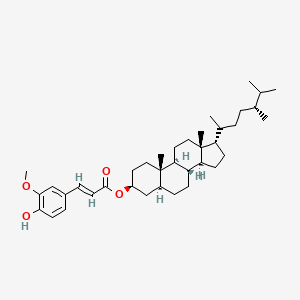


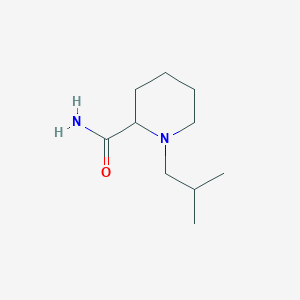
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

